N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea
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Overview
Description
N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea is a complex organic compound characterized by the presence of an adamantyl group, a phenylmethyl group, and a pyrazolyl group
Scientific Research Applications
N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea has a wide range of applications in scientific research:
Preparation Methods
The synthesis of N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1-adamantylamine with benzyl isocyanate to form the corresponding urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenylmethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The phenylmethyl and pyrazolyl groups contribute to its binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-(1-adamantyl)-N'-(1-benzyl-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:
1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]carbamate: The carbamate derivative may exhibit different reactivity and stability compared to the urea compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N4O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(1-benzylpyrazol-4-yl)urea |
InChI |
InChI=1S/C21H26N4O/c26-20(24-21-9-16-6-17(10-21)8-18(7-16)11-21)23-19-12-22-25(14-19)13-15-4-2-1-3-5-15/h1-5,12,14,16-18H,6-11,13H2,(H2,23,24,26) |
InChI Key |
OIOPLWGPWFSWNX-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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